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molecular formula C9H14F2O2 B063153 Ethyl 4,4-difluorocyclohexanecarboxylate CAS No. 178312-47-5

Ethyl 4,4-difluorocyclohexanecarboxylate

Cat. No. B063153
M. Wt: 192.2 g/mol
InChI Key: HZZDWLBBNSDYQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08680332B2

Procedure details

Procedure for the fluorination of carbonyls (examples 85-96): To a suspension of disubstituted aminodifluorosulfinium salt (2.0 mmol) and triethylamine trihydrofluoride (163 μL, 1.0 mmol) in dichloromethane (2.0 mL), at room temperature and under nitrogen, is added 4-carboethoxy-cyclohexanone (159 μL, 1.0 mmol). The reaction mixture was stirred 20 h, then quenched with a 5% aqueous sodium bicarbonate solution, stirred for 15 min, and the resulting mixture was extracted using dichloromethane. The organic phases were combined, dried over magnesium sulfate and filtered through a pad of silica gel. Solvents were evaporated to provide 4-carbethoxy-1,1-difluorocyclohexane admixed with 4-carboethoxy-1-fluorocyclohex-1-ene as a clear oil (refer to the following table for yields and product distribution).
[Compound]
Name
salt
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
163 μL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
159 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[FH:1].[FH:2].F.C(N(CC)CC)C.[C:11]([CH:16]1[CH2:21][CH2:20][C:19](=O)[CH2:18][CH2:17]1)([O:13][CH2:14][CH3:15])=[O:12]>ClCCl>[C:11]([CH:16]1[CH2:21][CH2:20][C:19]([F:2])([F:1])[CH2:18][CH2:17]1)([O:13][CH2:14][CH3:15])=[O:12] |f:0.1.2.3|

Inputs

Step One
Name
salt
Quantity
2 mmol
Type
reactant
Smiles
Name
Quantity
163 μL
Type
reactant
Smiles
F.F.F.C(C)N(CC)CC
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
159 μL
Type
reactant
Smiles
C(=O)(OCC)C1CCC(CC1)=O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with a 5% aqueous sodium bicarbonate solution
STIRRING
Type
STIRRING
Details
stirred for 15 min
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through a pad of silica gel
CUSTOM
Type
CUSTOM
Details
Solvents were evaporated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(=O)(OCC)C1CCC(CC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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